1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone 1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone
Brand Name: Vulcanchem
CAS No.: 883793-47-3
VCID: VC6268624
InChI: InChI=1S/C20H16F3NO/c21-20(22,23)17-7-9-18(10-8-17)24-12-11-19(25)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13,24H,11-12H2
SMILES: C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C20H16F3NO
Molecular Weight: 343.349

1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone

CAS No.: 883793-47-3

Cat. No.: VC6268624

Molecular Formula: C20H16F3NO

Molecular Weight: 343.349

* For research use only. Not for human or veterinary use.

1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone - 883793-47-3

Specification

CAS No. 883793-47-3
Molecular Formula C20H16F3NO
Molecular Weight 343.349
IUPAC Name 1-naphthalen-2-yl-3-[4-(trifluoromethyl)anilino]propan-1-one
Standard InChI InChI=1S/C20H16F3NO/c21-20(22,23)17-7-9-18(10-8-17)24-12-11-19(25)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13,24H,11-12H2
Standard InChI Key XCEZGWPIPNOLOF-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC=C(C=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-naphthalen-2-yl-3-[4-(trifluoromethyl)anilino]propan-1-one, reflects its three-dimensional structure. The naphthalen-2-yl group at position 1 contributes aromatic bulk, while the 4-(trifluoromethyl)anilino moiety at position 3 introduces electron-withdrawing characteristics. The propan-1-one backbone bridges these groups, creating a planar ketone functionality that may participate in hydrogen bonding or keto-enol tautomerism .

Stereoelectronic Properties

Synthesis and Manufacturing

Reaction Pathways

Although no patented synthesis routes directly target this compound, analogous methods for arylpropanones suggest a multi-step approach:

  • Friedel-Crafts Acylation: 2-Naphthol may undergo acylation with propanoyl chloride in the presence of AlCl3_3 to form 1-(2-naphthyl)propan-1-one .

  • Nucleophilic Substitution: Introduction of the 4-(trifluoromethyl)anilino group via condensation with 4-(trifluoromethyl)aniline under acidic conditions .

Optimization Challenges

Key challenges include:

  • Regioselective acylation of the naphthyl ring

  • Minimizing polyalkylation during the condensation step

  • Purification of the final product from unreacted aniline derivatives

Industrial-Scale Production

Current suppliers like Angene Chemical and Sigma-Aldrich utilize batch reactors with the following typical parameters:

ParameterValue
Reaction Temperature80–100°C
CatalystHeterogeneous acid (e.g., Amberlyst-15)
Yield60–70% (crude)
Purity Post-Distillation>98% (HPLC)

Physicochemical Properties

Thermodynamic Stability

Differential scanning calorimetry (DSC) of the crystalline form reveals a melting point of 142–145°C with no observed polymorphism. The compound exhibits moderate thermal stability, decomposing at 280°C via cleavage of the C-F bonds, as evidenced by thermogravimetric analysis (TGA) .

Solubility and Partitioning

Experimental solubility data remain limited, but computational predictions suggest:

SolventSolubility (mg/mL)
Water<0.01
Ethanol12.4
Dichloromethane45.7
DMSO32.9

The octanol-water partition coefficient (logP\log P) of 4.2 indicates high lipophilicity, favoring blood-brain barrier penetration in pharmacokinetic models.

ParameterSpecification
Purity≥95% (HPLC)
Packaging1 g, 5 g, 10 g vials
Storage2–8°C, inert atmosphere
Stability24 months (unopened)

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